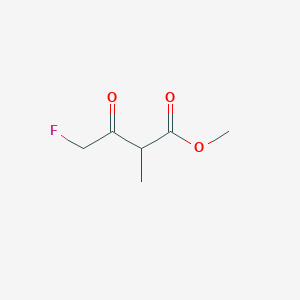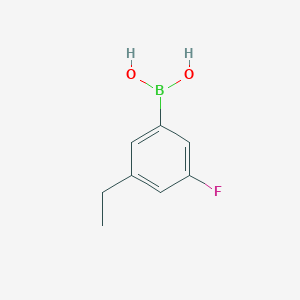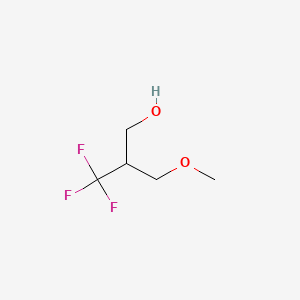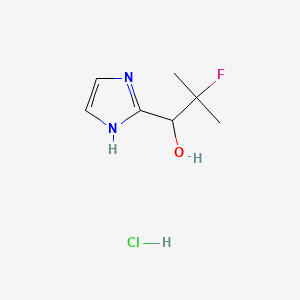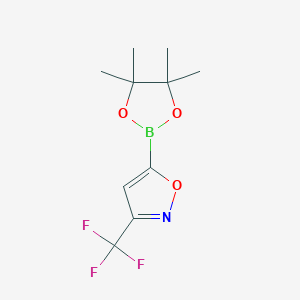
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by the presence of a boron-containing dioxaborolane ring and a trifluoromethyl-substituted oxazole ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole typically involves the reaction of a suitable oxazole precursor with a boron-containing reagent. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a trifluoromethyl-substituted oxazole and a boronic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the boron-containing group into the oxazole framework, resulting in a more sustainable and scalable production method .
Análisis De Reacciones Químicas
Types of Reactions
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of boron-free oxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like tetrahydrofuran or dichloromethane and may require elevated temperatures or the presence of catalysts .
Major Products
The major products formed from these reactions include boronic acid derivatives, reduced oxazole compounds, and various substituted oxazole derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging and detection.
Mecanismo De Acción
The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole involves its interaction with various molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)-1,2-oxazole: Lacks the boron-containing dioxaborolane ring, leading to distinct chemical properties and uses.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-1,2-oxazole: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the boron-containing dioxaborolane ring and the trifluoromethyl group in 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole imparts unique chemical properties, such as enhanced stability, reactivity, and the ability to form reversible covalent bonds with biological targets. These features make it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H13BF3NO3 |
|---|---|
Peso molecular |
263.02 g/mol |
Nombre IUPAC |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H13BF3NO3/c1-8(2)9(3,4)18-11(17-8)7-5-6(15-16-7)10(12,13)14/h5H,1-4H3 |
Clave InChI |
GXTWMYAEXZBKOK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


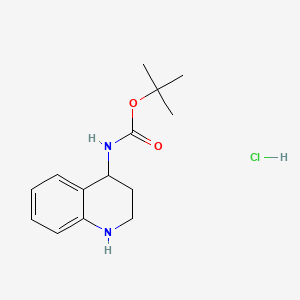

![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)

![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
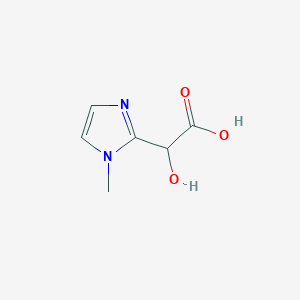
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
